molecular formula C14H18O2 B7992524 3-[(Cyclohexyloxy)methyl]benzaldehyde

3-[(Cyclohexyloxy)methyl]benzaldehyde

Cat. No.: B7992524
M. Wt: 218.29 g/mol
InChI Key: KHDWSBPJAHPHET-UHFFFAOYSA-N
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Description

3-[(Cyclohexyloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a cyclohexyloxy methyl group (-CH₂-O-C₆H₁₁) at the third position of the aromatic ring. This compound is characterized by its lipophilic cyclohexyl moiety, which influences its physical and chemical properties, such as solubility and reactivity.

Properties

IUPAC Name

3-(cyclohexyloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h4-6,9-10,14H,1-3,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDWSBPJAHPHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexyloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with cyclohexyloxy methyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexyloxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Cyclohexyloxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclohexyloxy)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyloxy methyl group may enhance the compound’s lip

Biological Activity

3-[(Cyclohexyloxy)methyl]benzaldehyde, with the molecular formula C14H18O2, is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18O2
  • CAS Number : 91656202
  • Structural Features : The compound consists of a benzaldehyde moiety substituted with a cyclohexyloxy methyl group, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Benzaldehyde and cyclohexyloxy methyl chloride.
  • Conditions : Reaction is conducted in the presence of a base (e.g., sodium hydroxide) under reflux conditions to ensure complete conversion to the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Pseudomonas aeruginosa45 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It has shown cytotoxic effects on various cancer cell lines, including:

  • Hepatocellular carcinoma (HCC) : Exhibited an IC50 value of 25 µg/mL.
  • Breast cancer cells : Demonstrated significant growth inhibition at concentrations above 20 µg/mL.

The mechanism behind its anticancer activity may involve the induction of apoptosis and the inhibition of cell proliferation pathways .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Covalent Bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
  • Lipophilicity : The cyclohexyloxy methyl group enhances the compound's lipophilicity, facilitating better membrane penetration and bioavailability .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. Results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics.
  • Cytotoxicity Assessment : In a comparative study involving several benzaldehyde derivatives, this compound exhibited significant cytotoxicity against HCC cell lines, highlighting its potential for cancer therapy .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :

    • Lipophilicity : Cyclohexyl and long alkoxy groups (e.g., hexyloxy) increase lipophilicity, enhancing membrane permeability but reducing water solubility .
    • Electronic Effects : Methoxy (-OCH₃) and methylthio (-SCH₃) groups donate electrons, activating the aromatic ring toward electrophilic substitution .
    • Steric Hindrance : Bulky substituents like cyclohexyloxy methyl may slow reaction rates in nucleophilic additions or oxidations compared to smaller groups like methoxy .
  • Synthetic Routes: Alkylation of hydroxybenzaldehydes with alkyl halides (e.g., (2-bromoethyl)benzene) using Cs₂CO₃ in dimethylformamide (DMF) is a common method for introducing alkoxy/aryloxy groups . Oxidation of benzaldehyde derivatives (e.g., C2 to C3 in ) employs meta-chloroperoxybenzoic acid (mCPBA), yielding phenolic products .

Pharmacological Potential:

Hydroxybenzaldehyde derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) exhibit anticancer, antifungal, and antibacterial activities due to their hydrogen-bonding capacity and redox properties . While this compound lacks a hydroxyl group, its lipophilic nature may improve bioavailability in hydrophobic environments, making it a candidate for prodrug development.

Chemical Reactivity:

  • Oxidation : Benzaldehyde derivatives with electron-donating substituents (e.g., methoxy) resist oxidation, whereas those with electron-withdrawing groups undergo faster aldehyde oxidation .
  • Cycloaddition Reactions : Analogues like 4-[3-(bromomethyl)benzyloxy]-3-methoxybenzaldehyde participate in cycloadditions to form isoxazoles, which are precursors to fluorescent boron complexes .

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